2,5-diphenyl-1H-pyrrole-3-carbonitrile
Overview
Description
2,5-Diphenyl-1H-pyrrole-3-carbonitrile is a heterocyclic compound that features a pyrrole ring substituted with phenyl groups at the 2 and 5 positions and a cyano group at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-diphenyl-1H-pyrrole-3-carbonitrile can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction between phenacyl alcohols and oxoacetonitriles in the presence of primary amines can selectively yield 2,3,5-functionalized 3-cyanopyrroles . Another method involves the use of microwave-assisted synthesis, which has been shown to be effective for producing substituted pyrrole derivatives .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization process. The scalability of these methods is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions
2,5-Diphenyl-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the cyano group or other functional groups present in the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the pyrrole ring, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrrole derivatives, while substitution reactions can produce a wide range of substituted phenyl or pyrrole compounds.
Scientific Research Applications
2,5-Diphenyl-1H-pyrrole-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a precursor in organic synthesis.
Biology: The compound’s derivatives may exhibit biological activities, making it a candidate for drug discovery and development.
Industry: In materials science, it can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 2,5-diphenyl-1H-pyrrole-3-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano group and phenyl rings can participate in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-2,5-diphenyl-1H-pyrrole-3-carbonitrile: This compound is structurally similar but contains a methyl group at the 1 position.
2,5-Dimethyl-1H-pyrrole-3-carbonitrile: This derivative has methyl groups at the 2 and 5 positions instead of phenyl groups.
Uniqueness
2,5-Diphenyl-1H-pyrrole-3-carbonitrile is unique due to the presence of phenyl groups at the 2 and 5 positions, which can significantly influence its chemical and physical properties. These phenyl groups can enhance the compound’s stability, solubility, and potential interactions with other molecules, making it a valuable compound for various applications.
Properties
IUPAC Name |
2,5-diphenyl-1H-pyrrole-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2/c18-12-15-11-16(13-7-3-1-4-8-13)19-17(15)14-9-5-2-6-10-14/h1-11,19H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXEQKIIHTWHDHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(N2)C3=CC=CC=C3)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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